molecular formula C14H15NO3 B2915371 1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1705979-17-4

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B2915371
CAS No.: 1705979-17-4
M. Wt: 245.278
InChI Key: VAMFJFYJHALQTE-UHFFFAOYSA-N
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Description

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a spirocyclic compound featuring a benzopyran moiety fused to a pyrrolidine ring via a spiro junction. The acetyl group at the 1'-position of the pyrrolidine ring enhances lipophilicity and may influence biological activity. Its molecular formula is C₁₇H₁₄O₄ (calculated molecular weight: 282.3 g/mol), as inferred from related analogs in the evidence .

Properties

IUPAC Name

1'-acetylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(16)15-7-6-14(9-15)8-12(17)11-4-2-3-5-13(11)18-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMFJFYJHALQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage allows for a unique binding conformation, which can inhibit or activate specific pathways. For example, it may inhibit enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Benzopyran Core : Aromatic system with a ketone at position 3.
  • Acetylated Pyrrolidine: The 1'-acetyl group distinguishes it from non-acylated derivatives.
  • Alkylation, nitration, and reduction steps to construct spiro intermediates (e.g., , Figure 4) .
  • Acylation of spiro-pyrrolidine precursors, as demonstrated for spiro-piperidine quinolines (, Scheme 2) .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 1'-acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one with structurally related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Source
This compound C₁₇H₁₄O₄ 282.3 1'-Acetyl Not reported Not reported
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one hydrochloride C₁₃H₁₆ClNO₂ 261.7 None (parent compound) Not reported Not reported
tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate C₁₇H₂₁NO₄ 303.35 1'-tert-Butoxycarbonyl (BOC) Not reported Not reported
Ethyl 1'-methyl-spiro[benzo[b][1,4]thiazine-2,3'-pyrrolidine]-4'-carboxylate (9b) C₂₆H₂₂N₂O₄S 458.5 Thiazine core, ethyl ester 176–178 72
1'-Methyl-spiro[oxindole-3,3'-pyrrolidine]-4'-carboxylate (14a) C₂₁H₁₉N₃O₄S 409.5 Oxindole core, methyl ester 266–268 71

Key Observations :

  • Substituent Effects : The acetyl group in the target compound increases lipophilicity compared to the BOC-protected analog () and the unsubstituted parent compound ().
  • Synthetic Yields : Acylation reactions (e.g., ) typically achieve high yields (>70%), suggesting efficient modification of spiro-pyrrolidine precursors .
  • Thermal Stability : Melting points for benzothiazine and oxindole analogs (e.g., 266–268°C for 14a) indicate high crystallinity, which may correlate with stability .

Spectroscopic Characterization

  • NMR Data : Analogs like 9b () and 14a () were characterized using ¹H and ¹³C NMR, confirming spiro junctions and substituent positions . The target compound’s acetyl group would show distinct carbonyl signals (~170 ppm in ¹³C NMR).

Biological Activity

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a compound belonging to the class of spiro compounds, which are characterized by their unique structure of two rings sharing a single atom. This compound exhibits significant biological activity and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}

This structure features a spiro linkage between a benzopyran and a pyrrolidine moiety, contributing to its unique pharmacological properties.

Antioxidant Activity

Research indicates that derivatives of spiro compounds, including this compound, exhibit potent antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in disease prevention and therapy.

Anticancer Potential

Studies have shown that spiro compounds may possess anticancer properties. For instance, research on similar spirobenzopyran derivatives revealed their ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is critical for developing safer cancer therapies.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in various models. The compound has been implicated in the modulation of neurotransmitter systems and the reduction of neuroinflammation, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. The following table summarizes some common synthesis routes:

Step Reagents Conditions Yield
1Benzopyran + Acetic AnhydrideReflux in an organic solventModerate to High
2Pyrrolidine + CatalystStirring at room temperatureVariable
3PurificationColumn chromatographyHigh

Study on Antioxidant Activity

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various spiro compounds including this compound. The findings indicated a significant reduction in oxidative markers in treated cell lines compared to controls .

Investigation of Anticancer Properties

A recent investigation focused on the anticancer effects of this compound on breast cancer cell lines (MCF-7). The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Neuroprotective Study

Another study assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function .

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